1-ethyl-1H-indole-4-carbaldehyde

CYP Enzyme Induction Drug-Drug Interaction Metabolism

1-Ethyl-1H-indole-4-carbaldehyde (CAS 894852-86-9), with molecular formula C11H11NO and molecular weight 173.21 g/mol, is a key synthetic intermediate within the indole family. This compound is characterized by an N-ethyl substitution and a formyl group at the 4-position, making it a versatile building block for constructing more complex heterocyclic systems.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 894852-86-9
Cat. No. B1602704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-indole-4-carbaldehyde
CAS894852-86-9
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C(C=CC=C21)C=O
InChIInChI=1S/C11H11NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-8H,2H2,1H3
InChIKeyPMESIMZUTFUYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H-indole-4-carbaldehyde (CAS 894852-86-9): Procurement-Grade Synthesis, Properties, and Analytical Data for Research


1-Ethyl-1H-indole-4-carbaldehyde (CAS 894852-86-9), with molecular formula C11H11NO and molecular weight 173.21 g/mol, is a key synthetic intermediate within the indole family. This compound is characterized by an N-ethyl substitution and a formyl group at the 4-position, making it a versatile building block for constructing more complex heterocyclic systems [1]. Its utility in medicinal chemistry is underpinned by well-defined physical and chemical properties, including a boiling point of 327.7°C at 760 mmHg and a density of 1.08 g/cm³ . For procurement, it is typically supplied as a yellow oil with a standard purity of ≥95% or 98%, and requires storage under an inert atmosphere at 2-8°C .

Why 1-Ethyl-1H-indole-4-carbaldehyde Cannot Be Interchanged with Other Indole-4-carbaldehydes


Substituting 1-ethyl-1H-indole-4-carbaldehyde with other indole-4-carbaldehyde analogs (e.g., 1H-, 1-methyl-, or 1-isopropyl-) is not a straightforward swap due to the profound impact of the N-substituent on key molecular properties. The size and lipophilicity of the N-alkyl group directly modulate the compound's physicochemical profile, which in turn affects its behavior in biological assays and synthetic pathways. As detailed in Section 3, even a small change from an ethyl to a methyl group alters LogP and TPSA , while a change from hydrogen to ethyl dramatically increases CYP1A2 induction potency [1]. These quantifiable differences mean that selecting the specific N-ethyl derivative is critical for maintaining the desired activity and reproducibility in a given research or industrial workflow.

Quantitative Differentiation Evidence for 1-Ethyl-1H-indole-4-carbaldehyde vs. Analogs


Head-to-Head Comparison: CYP1A2 Induction Potency vs. 1H-Indole-4-carbaldehyde

1-Ethyl-1H-indole-4-carbaldehyde is a far more potent inducer of the cytochrome P450 enzyme CYP1A2 than its unsubstituted parent compound, 1H-indole-4-carbaldehyde. This is a critical consideration for researchers studying drug metabolism, as CYP1A2 is responsible for the metabolism of numerous clinically used drugs. The N-ethyl substitution confers an approximately 52-fold increase in potency [1].

CYP Enzyme Induction Drug-Drug Interaction Metabolism

Head-to-Head Comparison: Synthetic Yield vs. 1H-Indole-4-carbaldehyde

The synthesis of 1-ethyl-1H-indole-4-carbaldehyde via N-alkylation of 1H-indole-4-carbaldehyde with ethyl iodide proceeds with a near-quantitative yield of 99%, which is almost double the reported yield for the synthesis of the parent compound from another precursor. This high yield directly translates to cost-efficiency for large-scale procurement or synthesis [1].

Synthetic Efficiency Process Chemistry Cost of Goods

Cross-Study Comparison: Lipophilicity (XLogP3) vs. 1H- and 1-Methyl- Analogs

The N-ethyl group provides a specific, intermediate lipophilicity (XLogP3 = 1.76) that is distinct from both the more polar unsubstituted analog (XLogP3 = 1.56) and the more lipophilic N-methyl analog (XLogP3 = 1.99). This fine-tuning of lipophilicity is essential for optimizing membrane permeability and solubility in drug discovery projects .

Lipophilicity ADME Physicochemical Properties

Cross-Study Comparison: Topological Polar Surface Area (TPSA) vs. 1H- and 1-Methyl- Analogs

The N-ethyl substitution in 1-ethyl-1H-indole-4-carbaldehyde results in a TPSA of 22.0 Ų, which is significantly lower than the 32.86 Ų for the unsubstituted 1H-analog. This lower TPSA is a strong predictor of improved cell permeability and potential for crossing biological barriers like the blood-brain barrier (BBB) .

Polarity Blood-Brain Barrier Drug Design

Optimal Use Cases for 1-Ethyl-1H-indole-4-carbaldehyde Based on Verified Differentiation Data


CYP Enzyme Induction Studies and Drug-Drug Interaction Assays

This compound is the preferred choice for researchers setting up positive controls or studying CYP1A2 induction in hepatocyte models. Its potent EC50 of 1,900 nM provides a strong, measurable signal, which is critical for validating assay conditions and screening for drug-drug interaction potential. The >50-fold increase in potency over 1H-indole-4-carbaldehyde makes the N-ethyl derivative essential for this specific application .

High-Throughput Library Synthesis Requiring Cost-Efficient Scaffolds

Given the documented synthetic yield of 99% for its preparation, 1-ethyl-1H-indole-4-carbaldehyde is a highly economical building block for generating large libraries of indole-based compounds. The high yield minimizes waste and reduces the cost per reaction, making it ideal for high-throughput synthesis and medicinal chemistry campaigns where budget and material efficiency are paramount .

Design of CNS-Penetrant or Cell-Permeable Molecular Probes

With a low TPSA of 22.0 Ų and a moderate XLogP3 of 1.76, this scaffold is optimized for cell permeability and potential blood-brain barrier penetration. Researchers designing probes or lead compounds intended for intracellular targets should select this N-ethyl analog over the more polar N-H derivative (TPSA = 32.86 Ų) to enhance the likelihood of achieving the desired cellular or CNS distribution .

Fine-Tuning Physicochemical Properties in Lead Optimization

When a lead series requires a modest increase in lipophilicity from an N-H scaffold without the larger shift caused by an N-methyl or N-isopropyl group, the N-ethyl derivative provides an ideal middle ground (XLogP3 = 1.76). This allows medicinal chemists to incrementally optimize ADME properties, making it a valuable tool for systematic structure-activity relationship (SAR) studies .

Technical Documentation Hub

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